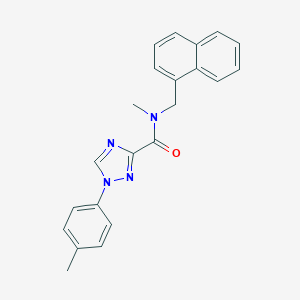
N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide (MMNAT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMNAT belongs to the class of triazole compounds, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide is not yet fully understood. However, it is believed to exert its biological activities by inhibiting specific enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and act as a fluorescent probe for detecting metal ions in biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide is its diverse biological activities, which make it a promising compound for various scientific applications. However, one of the limitations of N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide is its low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research on N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and fungal infections. Another direction is to study its mechanism of action in more detail to better understand its biological activities. Additionally, research could be conducted to optimize the synthesis of N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide to improve its yield and solubility. Finally, N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide could be further investigated for its potential as a fluorescent probe for detecting other metal ions in biological systems.
Synthesis Methods
The synthesis of N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction between 4-methylbenzylamine and 1-naphthylmethylisocyanide in the presence of copper iodide as a catalyst. The resulting product is then treated with methyl iodide and triazole-3-carboxamide to yield N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide.
Scientific Research Applications
N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit promising anticancer, antifungal, and antimicrobial activities. N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
properties
Product Name |
N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
Molecular Formula |
C22H20N4O |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-methyl-1-(4-methylphenyl)-N-(naphthalen-1-ylmethyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C22H20N4O/c1-16-10-12-19(13-11-16)26-15-23-21(24-26)22(27)25(2)14-18-8-5-7-17-6-3-4-9-20(17)18/h3-13,15H,14H2,1-2H3 |
InChI Key |
XZQXUYCDOPZLFO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)CC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278862.png)




![1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278870.png)

![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)


![1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278877.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)
